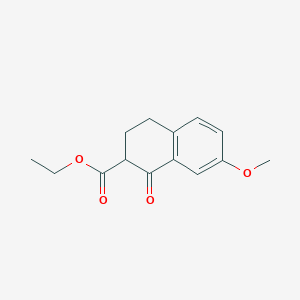

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate

Übersicht

Beschreibung

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate is an organic compound with the molecular formula C14H16O4 It is a derivative of naphthalene, characterized by the presence of an ethyl ester group, a methoxy group, and a ketone functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate typically involves the esterification of the corresponding carboxylic acid derivative. One common method includes the reaction of 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid+ethanolH2SO4Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ketone functionality can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid.

Reduction: Formation of 7-methoxy-1-hydroxy-3,4-dihydro-2H-naphthalene-2-carboxylate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid: The carboxylic acid derivative without the ester group.

7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxamide:

The uniqueness of this compound lies in its specific ester functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biologische Aktivität

Ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate (CAS No. 31846-34-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H16O4 |

| Molar Mass | 248.27 g/mol |

| Density | 1.177 g/cm³ |

| Melting Point | 47–48 °C |

| Boiling Point | 382.1 °C (predicted) |

| pKa | 11.06 (predicted) |

These properties indicate a stable compound with a moderate melting point, suggesting potential for various applications in organic synthesis and medicinal chemistry.

Antifungal and Insecticidal Properties

Research has indicated that derivatives of this compound exhibit notable antifungal and insecticidal activities. In one study, compounds derived from this scaffold were tested against several pathogens, including fungi such as Rhizoctonia bataticola and Fusarium oxysporum. The results demonstrated moderate to good antifungal activity with effective concentrations (ED50) ranging from 29.6 to 495.9 µg/mL .

Additionally, the compound showed insect growth regulator (IGR) activity against the pest Spodoptera litura, indicating its potential use in agricultural applications to manage pest populations .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly impact its biological activity. For instance, substituents on the aromatic ring have been shown to enhance antifungal potency and insecticidal efficacy. Compounds with halogen substitutions exhibited improved activities compared to their non-substituted counterparts .

Case Study 1: Antifungal Activity

In a comparative study focusing on the antifungal properties of various derivatives, this compound was synthesized alongside several analogs. The study found that certain modifications led to enhanced activity against A. porri, suggesting that specific functional groups could be optimized for better efficacy against fungal pathogens .

Case Study 2: Insect Growth Regulation

Another study evaluated the IGR activity of several compounds derived from this compound against S. litura. The results indicated that compounds with specific alkyl substitutions showed significant inhibition of larval growth, demonstrating the compound's potential as a bio-pesticide .

Eigenschaften

IUPAC Name |

ethyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-3-18-14(16)11-7-5-9-4-6-10(17-2)8-12(9)13(11)15/h4,6,8,11H,3,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLYGZXJQPCYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1=O)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.